

Comparative Review of Flakka (α-Pyrrolidinopentiophenone, α-PVP) Synthesis Protocols

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Compound of Interest		
Compound Name:	FKK	
Cat. No.:	B1207767	Get Quote

Flakka, or α -PVP, is a synthetic cathinone and a potent central nervous system stimulant.[1] Several synthesis protocols have been documented, primarily for forensic and research purposes. The most common methods involve the reaction of a substituted ketone with pyrrolidine.

Data Presentation



Protocol Variation	Starting Materials	Key Reagents	Reaction Time	Yield	Purity	Referenc e
Method 1: From Valerophen one	Valerophen one, Pyrrolidine	Bromine, Hydrochlori c Acid	Several hours	~51%	Not specified	[2][3]
Method 2: From Valeronitril e	Valeronitril e, Phenylmag nesium bromide, Pyrrolidine	Bromine, Hydrochlori c Acid	Not specified	Not specified	Not specified	[2][3][4]
Method 3: Alternative Precursors	Benzene, Benzaldeh yde, or Benzonitril e	Various reagents to form valerophen one	Multiple steps	Not specified	Not specified	

Experimental Protocols

Method 1: Synthesis from Valerophenone

This is a widely cited method for the laboratory synthesis of α -PVP.[2][3]

- Bromination of Valerophenone: Valerophenone (1-phenylpentan-1-one) is first brominated at the alpha position. This is typically achieved by reacting valerophenone with bromine in a suitable solvent, such as acetic acid, to yield 2-bromo-1-phenylpentan-1-one.[1]
- Reaction with Pyrrolidine: The resulting α -bromo ketone is then reacted with pyrrolidine. This nucleophilic substitution reaction forms the α -pyrrolidinopentiophenone (α -PVP) free base.[2] [3]
- Salt Formation: The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid for easier handling and storage.[2][3]



Method 2: Synthesis from Valeronitrile

This protocol starts from a different precursor but converges on a common intermediate.[2][3] [4]

- Grignard Reaction: Valeronitrile is reacted with a Grignard reagent, phenylmagnesium bromide.
- Acidic Workup: A subsequent acidic workup of the reaction mixture yields 1-phenyl-1-pentanone (valerophenone).[2][3]
- Subsequent Steps: From this point, the synthesis proceeds as described in Method 1 (bromination followed by reaction with pyrrolidine).

Mandatory Visualization



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Caption: Workflow for the synthesis of Flakka (α -PVP).

Comparative Review of FKK (Bronchodilator) Synthesis Protocols

The compound identified as "**FKK**" with CAS number 78299-79-3 is an indazole derivative investigated for its bronchodilator properties.[5] While a specific, detailed synthesis protocol for this exact molecule is not readily available in the public domain, a comparative overview of general synthetic strategies for indazole derivatives can be provided. These methods are likely applicable to the synthesis of **FKK**.



General Synthetic Strategies for Indazole Derivatives

The synthesis of the indazole core can be achieved through various cyclization reactions.

Method A: Fischer Indazole Synthesis and Related Cyclizations

This classic method and its variations involve the cyclization of suitably substituted hydrazone precursors.

- Hydrazone Formation: A ketone or aldehyde is reacted with a hydrazine to form a hydrazone.
- Cyclization: The hydrazone undergoes cyclization, often under acidic conditions or with a
 catalyst, to form the indazole ring. For substituted indazoles, the starting materials would
 contain the desired functional groups.

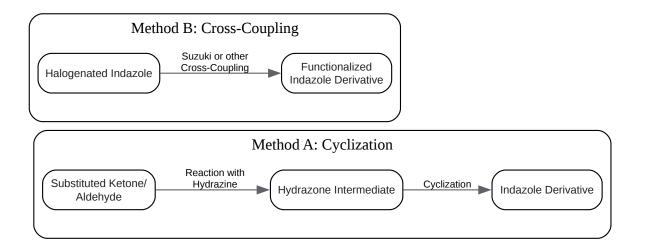
Method B: Modern Cross-Coupling Strategies

More recent methods often employ transition metal-catalyzed cross-coupling reactions to construct the indazole system or to functionalize a pre-existing indazole core.

- Palladium-Catalyzed C-H Amination: An intramolecular palladium-catalyzed C-H amination of aminohydrazones can yield 1H-indazoles.
- Suzuki and other Cross-Coupling Reactions: A pre-formed halogenated indazole can be coupled with various boronic acids or other organometallic reagents to introduce diverse substituents.

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